![molecular formula C25H27N3O3 B14814418 (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B14814418.png)
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a methoxynaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenyl and methoxynaphthalene groups. Common synthetic routes may involve the use of protecting groups, coupling reactions, and purification steps to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These methods can be optimized to produce the compound on a larger scale while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid
- ®-2-(6-Methoxynaphthalen-2-yl)propanoic acid
- (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid
Uniqueness
What sets (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-31-23-16-19(15-18-10-5-6-11-20(18)23)28(25(30)21-12-7-13-27-21)22(24(26)29)14-17-8-3-2-4-9-17/h2-6,8-11,15-16,21-22,27H,7,12-14H2,1H3,(H2,26,29)/t21-,22-/m0/s1 |
InChI Key |
LCSOXPSDYADXAC-VXKWHMMOSA-N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)N([C@@H](CC3=CC=CC=C3)C(=O)N)C(=O)[C@@H]4CCCN4 |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)N(C(CC3=CC=CC=C3)C(=O)N)C(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


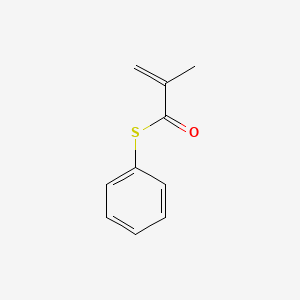
![4,4'-methanediylbis{N-[(E)-(2-methylphenyl)methylidene]aniline}](/img/structure/B14814337.png)
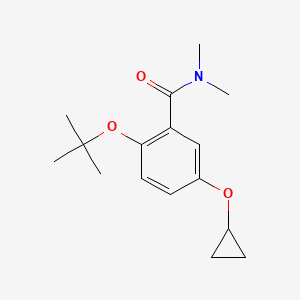

![2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B14814354.png)

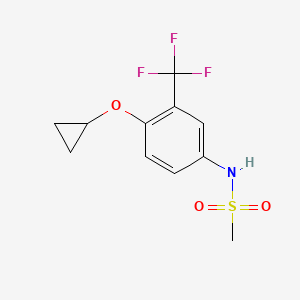
![5-amino-1,3-dimethyl-6-propylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B14814384.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B14814392.png)

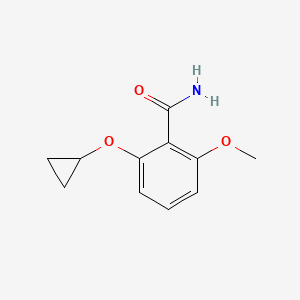
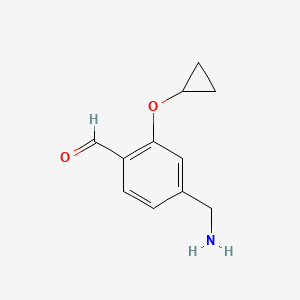
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B14814417.png)
